molecular formula C15H20O6 B14127251 Diethyl (2,4-dimethoxyphenyl)propanedioate CAS No. 92741-82-7

Diethyl (2,4-dimethoxyphenyl)propanedioate

Cat. No.: B14127251
CAS No.: 92741-82-7
M. Wt: 296.31 g/mol
InChI Key: VDTISFREXVXWRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,4-dimethoxyphenyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,4-dimethoxybenzyl chloride. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 2,4-dimethoxybenzyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2,4-dimethoxyphenyl)propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (2,4-dimethoxyphenyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the 2,4-dimethoxyphenyl group, which can stabilize the enolate ion through resonance effects .

Comparison with Similar Compounds

Diethyl (2,4-dimethoxyphenyl)propanedioate can be compared with other similar compounds, such as:

The presence of the 2,4-dimethoxyphenyl group in this compound imparts unique reactivity and properties, making it distinct from its analogs .

Properties

CAS No.

92741-82-7

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

diethyl 2-(2,4-dimethoxyphenyl)propanedioate

InChI

InChI=1S/C15H20O6/c1-5-20-14(16)13(15(17)21-6-2)11-8-7-10(18-3)9-12(11)19-4/h7-9,13H,5-6H2,1-4H3

InChI Key

VDTISFREXVXWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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